
electronic band structure of gadolinium sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GADOLINIUM SULFIDE

Cat. No.: B1143543 Get Quote

An In-depth Technical Guide to the Electronic Band Structure of Gadolinium Sulfide

Introduction
Gadolinium Sulfide (GdS) is a rare-earth monosulfide that garners significant interest within

the materials science and condensed matter physics communities. As a member of the

lanthanide sulfide family, its properties are heavily influenced by the presence of gadolinium's

partially filled 4f electron shell. These localized 4f electrons are responsible for the material's

notable magnetic characteristics, while the 5d and 6s electrons play a crucial role in its

electronic transport properties. GdS crystallizes in a simple rock-salt (NaCl) structure, which

makes it an excellent model system for studying the interplay between electronic structure and

magnetism in f-electron materials. This guide provides a comprehensive overview of the

electronic band structure of GdS, detailing theoretical predictions, experimental methodologies,

and key quantitative data for researchers and scientists.

Theoretical Framework and Electronic Properties
The electronic band structure of Gadolinium Sulfide has been primarily investigated using

first-principles calculations based on Density Functional Theory (DFT). A critical aspect of

accurately modeling GdS is the treatment of the strongly correlated 4f electrons of the

gadolinium atom. Standard DFT approximations like the Generalized Gradient Approximation

(GGA) are often insufficient. Therefore, methods such as DFT+U, which add an on-site

Coulomb interaction term (the Hubbard U), are employed to better describe the localization of

these f-electrons.
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Theoretical studies consistently predict that GdS is a semimetal.[1] The key features of its

electronic structure are:

Metallic Nature: The metallic or semimetallic behavior arises from the gadolinium 5d orbitals,

which cross the Fermi level, creating a finite density of states available for conduction.[1]

Localized 4f States: The highly correlated Gd 4f orbitals are found at significantly lower

energy levels, approximately -12 eV below the Fermi level.[1] This deep localization indicates

they do not directly participate in electronic conduction but are the primary source of the

material's magnetic moment.

Density of States (DOS): The partial density of states reveals that the states at the Fermi

level are dominated by the Gd d-orbitals, confirming their role in the metallic character of

GdS.[1][2]

The magnetic properties of gadolinium, which is ferromagnetic below its Curie temperature of

approximately 293 K (20°C), are integral to its electronic structure.[3] Spin-polarized DFT

calculations are necessary to account for these magnetic effects.

Quantitative Data Summary
The following tables summarize the key structural, electronic, and theoretical parameters for

Gadolinium Sulfide based on available literature.

Table 1: Physical and Electronic Properties of GdS
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Property Value/Description Source(s)

Crystal Structure Rock-Salt (NaCl-type) [1]

Electronic Classification Semimetal [1][2]

Band Gap
0 eV (consistent with

semimetallic nature)
[1][2]

Key Orbitals at Fermi Level Gd 5d states [1]

Energy of 4f Bands
Approximately -12 eV below

the Fermi level
[1]

Bond Dissociation Energy 5.282(5) eV [2]

Table 2: Parameters for DFT+U Calculations of GdS

Parameter Value/Description Source(s)

Computational Code CASTEP [1]

Method
Density Functional Theory +

Hubbard U (DFT+U)
[1][2]

Exchange-Correlation

Functional

Generalized Gradient

Approximation (GGA-PBE)
[1]

Hubbard U Parameter (for Gd

4f)
6 eV [1]

Planewave Energy Cutoff 380 eV [1]

Pseudopotentials Ultrasoft [1]

Gd Valence Configuration 4f⁷5s²5p⁶5d¹6s² [1]

Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

Below are protocols for the synthesis, theoretical calculation, and experimental characterization

of GdS.
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Synthesis and Crystal Growth
High-quality single crystals are essential for many experimental techniques, particularly for

Angle-Resolved Photoemission Spectroscopy (ARPES). While specific protocols for GdS are

not detailed in the initial search, a general solid-state reaction method for rare-earth sulfides

can be described.

Protocol:

Stoichiometric Mixing: High-purity gadolinium metal and elemental sulfur powders are mixed

in a 1:1 molar ratio inside an inert atmosphere glovebox to prevent oxidation.

Encapsulation: The mixture is sealed in a quartz ampoule under a high vacuum. A carbon

coating on the inside of the ampoule may be used to prevent reaction with the quartz at high

temperatures.

Reaction: The ampoule is slowly heated in a furnace to around 600-800°C and held for

several days to allow for a complete reaction.

Homogenization: The resulting powder is ground, pelletized, and annealed at a higher

temperature (e.g., >1000°C) under a vacuum or inert atmosphere to improve crystallinity and

homogeneity.

Single Crystal Growth: Techniques like the Czochralski or Bridgman method can be adapted

for growing larger single crystals from the synthesized polycrystalline material.
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Caption: Workflow for the synthesis of Gadolinium Sulfide crystals.
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Computational Protocol: DFT+U
The following outlines the steps for calculating the electronic band structure of GdS using the

DFT+U method.

Protocol:

Structure Definition: Define the crystal structure of GdS (Rock-salt, space group Fm-3m) with

experimental lattice parameters.

Convergence Tests: Perform convergence tests for the planewave energy cutoff and k-point

mesh density to ensure the total energy is converged to within a desired tolerance (e.g., 1

meV/atom).

Self-Consistent Field (SCF) Calculation: Run a self-consistent calculation using the DFT+U

method. Specify the GGA-PBE functional and a Hubbard U value of 6 eV for the Gd 4f

states.[1]

Non-SCF Calculation: Perform a non-self-consistent calculation using the charge density

from the SCF step. This calculation is performed along a high-symmetry path in the Brillouin

zone (e.g., Γ-X-W-L-Γ).

Post-Processing: Extract the Kohn-Sham eigenvalues from the non-SCF calculation to plot

the band structure. Calculate the total and partial density of states (DOS) to analyze orbital

contributions.
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Caption: Computational workflow for DFT+U band structure calculations.
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Experimental Protocol: Angle-Resolved Photoemission
Spectroscopy (ARPES)
ARPES is a powerful experimental technique that directly measures the electron energy and

momentum, allowing for the mapping of the electronic band structure of a material.

Protocol:

Sample Preparation: A high-quality single crystal of GdS is cleaved in-situ under ultra-high

vacuum (UHV) conditions to expose a clean, atomically flat surface.

Sample Mounting and Cooling: The sample is mounted on a manipulator that allows for

precise control of temperature and orientation (azimuthal and polar angles). For GdS,

cooling to low temperatures (e.g., below its magnetic ordering temperature) would be

necessary to study the magnetically ordered state.

Photoemission: The sample is irradiated with monochromatic photons of a specific energy,

typically from a synchrotron light source or a UV lamp.

Electron Detection: The kinetic energy and emission angle of the ejected photoelectrons are

measured by a hemispherical electron energy analyzer.

Data Analysis: By systematically varying the emission angle and incident photon energy, the

relationship between electron binding energy and crystal momentum (E vs. k) can be

mapped out, reconstructing the experimental band structure.
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Caption: Experimental workflow for an ARPES investigation.
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Conclusion
Gadolinium Sulfide presents a compelling case study in the electronic properties of f-electron

systems. Theoretical calculations, primarily using the DFT+U methodology, have established a

consensus that GdS is a semimetal. Its metallic character is derived from the Gd 5d states that

cross the Fermi level, while its significant magnetic moment originates from the deeply buried,

highly localized 4f electrons. This theoretical framework is consistent with available

experimental data.[1]

Future research should focus on direct experimental verification of the predicted band structure

through techniques like ARPES performed on high-quality single crystals of GdS. Such studies

would provide invaluable insight into the subtle interplay of electron correlation, magnetism,

and electronic transport in this and other related rare-earth materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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